molecular formula C8H9Br3N2O2 B097687 2,4,5-Tribromoimidazole-1-n-butylcarboxylate CAS No. 15287-51-1

2,4,5-Tribromoimidazole-1-n-butylcarboxylate

Cat. No. B097687
CAS RN: 15287-51-1
M. Wt: 404.88 g/mol
InChI Key: UXSDUYGMRLQRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Tribromoimidazole-1-n-butylcarboxylate (TBIB) is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. TBIB is a halogenated imidazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA polymerase and reverse transcriptase.

Biochemical And Physiological Effects

2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the replication of viruses and bacteria. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a template for the synthesis of porous materials with specific properties, such as high surface area and catalytic activity.

Advantages And Limitations For Lab Experiments

2,4,5-Tribromoimidazole-1-n-butylcarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is also relatively easy to synthesize using simple reaction conditions. However, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate safety precautions when handling 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and use alternative compounds if necessary.

Future Directions

There are several future directions for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate research, including the development of new synthetic methods for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives, the exploration of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's potential applications in other scientific fields, such as energy storage and catalysis, and the investigation of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and toxicity of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives in different biological systems.

Synthesis Methods

2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be synthesized using different methods, including the reaction of 2,4,5-tribromoimidazole with n-butyl chloroformate or n-butyl bromide. Another method involves the reaction of 2,4,5-tribromoimidazole with butylamine followed by the addition of phosgene. The yield of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.

Scientific Research Applications

2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and molecular cages. In environmental science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential agent for the removal of heavy metal ions from water.

properties

CAS RN

15287-51-1

Product Name

2,4,5-Tribromoimidazole-1-n-butylcarboxylate

Molecular Formula

C8H9Br3N2O2

Molecular Weight

404.88 g/mol

IUPAC Name

butyl 2,4,5-tribromoimidazole-1-carboxylate

InChI

InChI=1S/C8H9Br3N2O2/c1-2-3-4-15-8(14)13-6(10)5(9)12-7(13)11/h2-4H2,1H3

InChI Key

UXSDUYGMRLQRMS-UHFFFAOYSA-N

SMILES

CCCCOC(=O)N1C(=C(N=C1Br)Br)Br

Canonical SMILES

CCCCOC(=O)N1C(=C(N=C1Br)Br)Br

Other CAS RN

15287-51-1

synonyms

2,4,5-TBIBC
2,4,5-tribromoimidazole-1-n-butylcarboxylate

Origin of Product

United States

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